Cas no 117932-77-1 (2-O-[12-[2-(4-hydroxybutoxycarbonyl)benzoyl]oxy-2,17-dioxo-3,16-dioxabicyclo[16.4.0]docosa-1(22),18,20-trien-7-yl] 1-O-(4-hydroxybutyl) benzene-1,2-dicarboxylate)

2-O-[12-[2-(4-hydroxybutoxycarbonyl)benzoyl]oxy-2,17-dioxo-3,16-dioxabicyclo[16.4.0]docosa-1(22),18,20-trien-7-yl] 1-O-(4-hydroxybutyl) benzene-1,2-dicarboxylate structure
117932-77-1 structure
Product Name:2-O-[12-[2-(4-hydroxybutoxycarbonyl)benzoyl]oxy-2,17-dioxo-3,16-dioxabicyclo[16.4.0]docosa-1(22),18,20-trien-7-yl] 1-O-(4-hydroxybutyl) benzene-1,2-dicarboxylate
CAS No:117932-77-1
MF:C44H52O14
MW:804.875294685364
CID:2615581
PubChem ID:71339435
Update Time:2025-04-21

2-O-[12-[2-(4-hydroxybutoxycarbonyl)benzoyl]oxy-2,17-dioxo-3,16-dioxabicyclo[16.4.0]docosa-1(22),18,20-trien-7-yl] 1-O-(4-hydroxybutyl) benzene-1,2-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-O-[12-[2-(4-hydroxybutoxycarbonyl)benzoyl]oxy-2,17-dioxo-3,16-dioxabicyclo[16.4.0]docosa-1(22),18,20-trien-7-yl] 1-O-(4-hydroxybutyl) benzene-1,2-dicarboxylate
    • DTXSID70766868
    • 2,2'-(1,16-Dioxo-1,3,4,5,6,7,8,9,10,11,12,13,14,16-tetradecahydro-2,15-benzodioxacyclooctadecine-6,11-diyl) bis(4-hydroxybutyl) dibenzene-1,2-dicarboxylate
    • 117932-77-1
    • Inchi: 1S/C44H52O14/c45-25-9-11-27-53-41(49)35-21-5-7-23-37(35)43(51)57-31-15-1-2-16-32(58-44(52)38-24-8-6-22-36(38)42(50)54-28-12-10-26-46)18-14-30-56-40(48)34-20-4-3-19-33(34)39(47)55-29-13-17-31/h3-8,19-24,31-32,45-46H,1-2,9-18,25-30H2
    • InChI Key: WMMXHVWMRNETQF-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC=CC=1C(=O)OCCCCO)=O)C1CCCOC(C2C=CC=CC=2C(=O)OCCCC(CCCC1)OC(C1C=CC=CC=1C(=O)OCCCCO)=O)=O

Computed Properties

  • Exact Mass: 804.33570633Da
  • Monoisotopic Mass: 804.33570633Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 58
  • Rotatable Bond Count: 18
  • Complexity: 1190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.3
  • Topological Polar Surface Area: 198Ų
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent